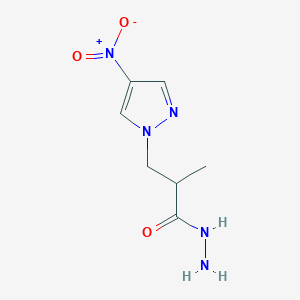

2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide

Descripción

2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide (CAS No. 1005611-75-5) is a pyrazole-based hydrazide derivative with a molecular formula of C₇H₁₁N₅O₃ and a molecular weight of 213.19 g/mol . Structurally, it features a nitro group at the 4-position of the pyrazole ring and a methyl substituent on the propanehydrazide backbone. Its synthesis likely involves condensation reactions between pyrazole precursors and hydrazide intermediates, a common strategy for related compounds .

Propiedades

IUPAC Name |

2-methyl-3-(4-nitropyrazol-1-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O3/c1-5(7(13)10-8)3-11-4-6(2-9-11)12(14)15/h2,4-5H,3,8H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBQWSKYALQFNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide typically involves the reaction of 4-nitro-1H-pyrazole with 2-methyl-3-bromopropanehydrazide under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the hydrazide group attacks the bromine atom, leading to the formation of the desired product . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions

2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures, particularly when reacted with carbonyl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Amines, thiols, polar aprotic solvents like DMSO.

Cyclization: Carbonyl compounds, acidic or basic catalysts.

Major Products Formed

Reduction: 2-methyl-3-(4-amino-1H-pyrazol-1-yl)propanehydrazide.

Substitution: Various substituted hydrazides depending on the nucleophile used.

Cyclization: Condensed heterocyclic systems such as pyrazolo[1,5-a]pyrimidines.

Aplicaciones Científicas De Investigación

2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their activity .

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

The following table compares 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide with structurally analogous compounds:

Key Observations :

- Electronic Effects : The nitro group in the target compound increases polarity and hydrogen-bonding capacity compared to bromine or trifluoromethyl substituents.

- Lipophilicity : Bromine and trifluoromethyl groups enhance lipophilicity, which may improve membrane permeability but also increase neurotoxicity risks .

Yield Comparison :

Structure-Activity Relationship (SAR) Insights :

Computational and Spectral Data

- IR Spectroscopy: Target compound: Expected peaks at ~1680 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (asymmetric NO₂), and ~1350 cm⁻¹ (symmetric NO₂) . Trifluoromethyl analog: Strong C-F stretches observed at 1100–1200 cm⁻¹ .

- NMR :

- Pyrazole protons in analogous compounds resonate at δ 6.00–8.60 ppm (¹H NMR) and δ 100–160 ppm (¹³C NMR) .

Actividad Biológica

2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

- Molecular Formula : C7H11N5O3

- Molecular Weight : 183.19 g/mol

- CAS Number : 7018424

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide have shown activity against various bacterial strains and fungi. A study reported that certain pyrazole derivatives demonstrated effective inhibition of E. coli and Aspergillus niger at low concentrations (40 µg/mL), comparable to standard antibiotics such as ampicillin and griseofulvin .

| Compound | Target Organism | Inhibition Concentration |

|---|---|---|

| 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide | E. coli | 40 µg/mL |

| Similar Derivative | Aspergillus niger | 40 µg/mL |

Anti-inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory effects. A related study highlighted the efficacy of certain pyrazole compounds in reducing tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in vitro. These compounds achieved up to 85% inhibition of TNF-α at a concentration of 10 µM, suggesting a potential role for 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide in inflammatory conditions .

Anticancer Potential

The anticancer properties of pyrazole derivatives are also notable. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. For instance, specific pyrazole derivatives were tested against various cancer cell lines and showed promising results in inhibiting growth, which may be attributed to their ability to interfere with cell cycle progression and induce apoptosis .

The biological activity of pyrazole compounds, including 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide, is often linked to their interaction with specific biological targets:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase.

- Receptor Modulation : Some compounds have been identified as selective androgen receptor degraders (SARDs), which can modulate androgen receptor activity, potentially useful in treating hormone-dependent cancers .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

- Study on Antimicrobial Activity : A series of pyrazole derivatives were tested against a panel of bacterial and fungal strains, demonstrating significant antimicrobial effects comparable to established antibiotics .

- Anti-inflammatory Research : In vivo studies showed that certain pyrazole compounds significantly reduced inflammation in carrageenan-induced edema models, highlighting their therapeutic potential for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.